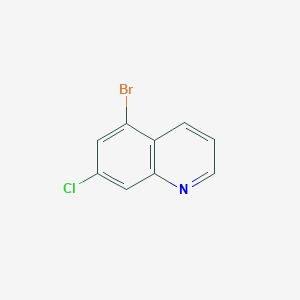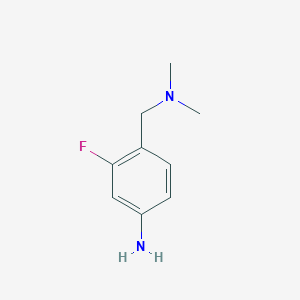
4-((Dimethylamino)methyl)-3-fluoroaniline
概要
説明
4-((Dimethylamino)methyl)-3-fluoroaniline is a chemical compound characterized by its molecular structure, which includes a fluorine atom, a dimethylamino group, and an aniline moiety. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Dimethylamino)methyl)-3-fluoroaniline typically involves the following steps:
Alkylation: The dimethylamino group is introduced through an alkylation reaction using formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and safety. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure settings.
化学反応の分析
Types of Reactions: 4-((Dimethylamino)methyl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound's reactivity.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) in the presence of a catalyst, while nucleophilic substitutions may involve alkyl halides.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Amino derivatives and hydrazine derivatives.
Substitution Products: Brominated or chlorinated derivatives, depending on the substitution reaction.
科学的研究の応用
4-((Dimethylamino)methyl)-3-fluoroaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-((Dimethylamino)methyl)-3-fluoroaniline exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's reactivity, while the dimethylamino group provides a site for further chemical modifications. The aniline moiety can interact with biological targets, influencing various biochemical pathways.
類似化合物との比較
4-((Methylamino)methyl)-3-fluoroaniline: Similar structure but with a single methyl group instead of dimethylamino.
3-Fluoroaniline: Lacks the dimethylamino group.
4-((Dimethylamino)methyl)aniline: Similar but without the fluorine atom.
Uniqueness: 4-((Dimethylamino)methyl)-3-fluoroaniline stands out due to the presence of both fluorine and dimethylamino groups, which significantly influence its chemical properties and reactivity compared to its similar counterparts.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
特性
IUPAC Name |
4-[(dimethylamino)methyl]-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREHYFFERQGKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
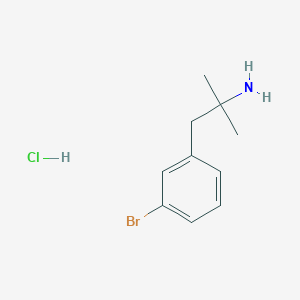
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
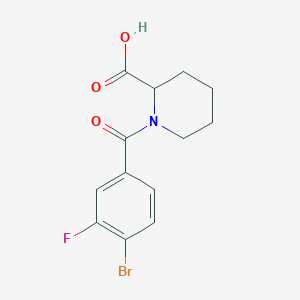
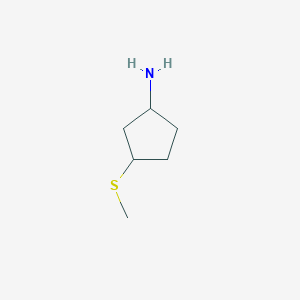
![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
amine](/img/structure/B1525994.png)
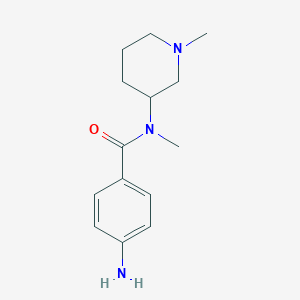
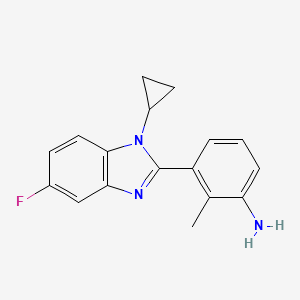
![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)
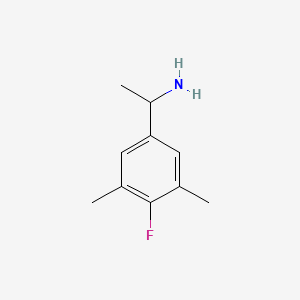
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)
